Methyl 1-ethylpyridin-1-ium-4-carboxylate;hydroiodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 1-ethylpyridin-1-ium-4-carboxylate;hydroiodide is an organic compound with the molecular formula C9H12INO2. It is a pyridinium salt, which is a class of compounds known for their diverse applications in various fields, including chemistry, biology, and medicine .
Vorbereitungsmethoden
The synthesis of Methyl 1-ethylpyridin-1-ium-4-carboxylate;hydroiodide typically involves the reaction of 1-ethyl-4-methoxycarbonylpyridinium iodide with appropriate reagents under controlled conditions. The reaction is carried out in an organic solvent, and the product is isolated through crystallization . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Chemischer Reaktionen
Methyl 1-ethylpyridin-1-ium-4-carboxylate;hydroiodide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents.
Reduction: It can be reduced under specific conditions to yield different products.
Substitution: The compound can undergo nucleophilic substitution reactions, where the iodide ion is replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium azide. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Methyl 1-ethylpyridin-1-ium-4-carboxylate;hydroiodide has several scientific research applications:
Wirkmechanismus
The mechanism of action of Methyl 1-ethylpyridin-1-ium-4-carboxylate;hydroiodide involves its interaction with specific molecular targets and pathways. As a pyridinium salt, it can act as a strong electrophile, facilitating various chemical reactions. It may also interact with biological molecules, leading to its observed biological activities .
Vergleich Mit ähnlichen Verbindungen
Methyl 1-ethylpyridin-1-ium-4-carboxylate;hydroiodide can be compared with other pyridinium salts, such as:
- 1-ethyl-4-methoxycarbonylpyridinium iodide
- 1-ethyl-4-(methoxycarbonyl)pyridinium iodide
- Methyl 1-ethylpyridin-1-ium-4-carboxylate iodide
These compounds share similar structures but may differ in their specific chemical properties and applications.
Eigenschaften
Molekularformel |
C9H13INO2+ |
---|---|
Molekulargewicht |
294.11 g/mol |
IUPAC-Name |
methyl 1-ethylpyridin-1-ium-4-carboxylate;hydroiodide |
InChI |
InChI=1S/C9H12NO2.HI/c1-3-10-6-4-8(5-7-10)9(11)12-2;/h4-7H,3H2,1-2H3;1H/q+1; |
InChI-Schlüssel |
NGEAJXXGUZQCPN-UHFFFAOYSA-N |
Kanonische SMILES |
CC[N+]1=CC=C(C=C1)C(=O)OC.I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.